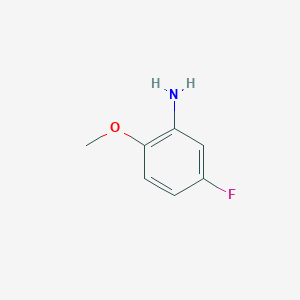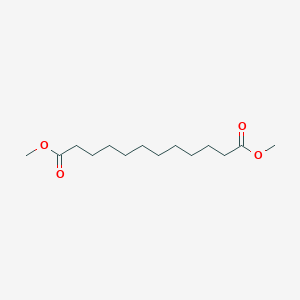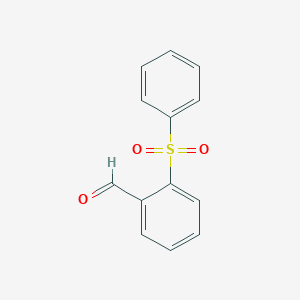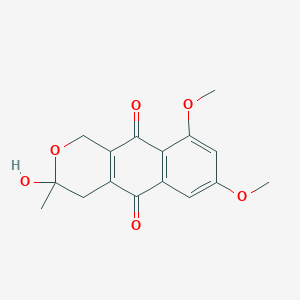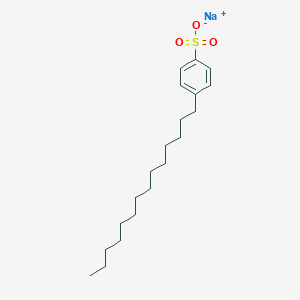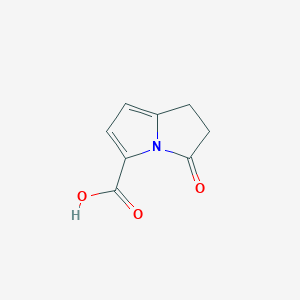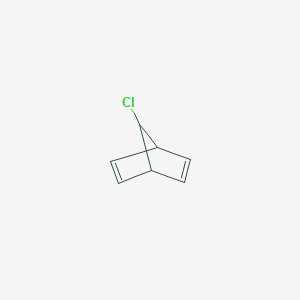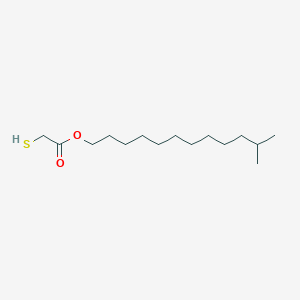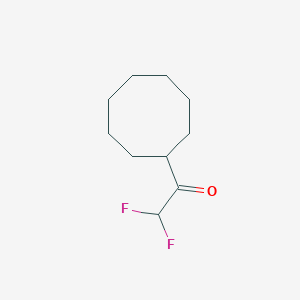
1-Cyclooctyl-2,2-difluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclooctyl-2,2-difluoroethan-1-one (CODE) is a synthetic compound that has gained attention in scientific research due to its unique properties and potential applications. CODE is a cyclic ketone with a molecular weight of 170.22 g/mol and a chemical formula of C10H15F2O. It is a colorless liquid that is soluble in organic solvents like ethanol, methanol, and acetone.
Aplicaciones Científicas De Investigación
1-Cyclooctyl-2,2-difluoroethan-1-one has been used in various scientific research applications, including as a reagent in organic synthesis, a building block for the synthesis of other compounds, and as a tool for studying enzyme-catalyzed reactions. It has also been used in the development of new drugs and as a potential treatment for various diseases.
Mecanismo De Acción
The mechanism of action of 1-Cyclooctyl-2,2-difluoroethan-1-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a role in the breakdown of neurotransmitters like acetylcholine, which is essential for normal brain function. By inhibiting these enzymes, 1-Cyclooctyl-2,2-difluoroethan-1-one may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Cyclooctyl-2,2-difluoroethan-1-one has various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and acting as an analgesic. It has also been shown to have anticonvulsant properties and may be effective in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Cyclooctyl-2,2-difluoroethan-1-one in lab experiments is its unique structure, which allows it to be used as a building block for the synthesis of other compounds. It is also relatively easy to synthesize in sufficient quantities for research purposes. However, one limitation of using 1-Cyclooctyl-2,2-difluoroethan-1-one is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-Cyclooctyl-2,2-difluoroethan-1-one, including further studies on its mechanism of action, the development of new drugs based on its structure, and the exploration of its potential use in the treatment of various diseases. Additionally, the use of 1-Cyclooctyl-2,2-difluoroethan-1-one as a tool for studying enzyme-catalyzed reactions and the synthesis of other compounds may continue to be an area of interest for researchers.
Conclusion:
In conclusion, 1-Cyclooctyl-2,2-difluoroethan-1-one is a synthetic compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-Cyclooctyl-2,2-difluoroethan-1-one may lead to the development of new drugs and treatments for various diseases.
Métodos De Síntesis
1-Cyclooctyl-2,2-difluoroethan-1-one can be synthesized through a multistep process that involves the reaction of cyclooctanone with ethyl trifluoroacetate in the presence of a strong base like sodium hydride. The resulting product is then treated with a reducing agent like lithium aluminum hydride to obtain 1-Cyclooctyl-2,2-difluoroethan-1-one. This synthesis method has been reported in scientific literature and has been used to produce 1-Cyclooctyl-2,2-difluoroethan-1-one in sufficient quantities for research purposes.
Propiedades
Número CAS |
127119-02-2 |
|---|---|
Nombre del producto |
1-Cyclooctyl-2,2-difluoroethan-1-one |
Fórmula molecular |
C10H16F2O |
Peso molecular |
190.23 g/mol |
Nombre IUPAC |
1-cyclooctyl-2,2-difluoroethanone |
InChI |
InChI=1S/C10H16F2O/c11-10(12)9(13)8-6-4-2-1-3-5-7-8/h8,10H,1-7H2 |
Clave InChI |
SPCPNHXVDGFHOC-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)C(=O)C(F)F |
SMILES canónico |
C1CCCC(CCC1)C(=O)C(F)F |
Sinónimos |
Ethanone, 1-cyclooctyl-2,2-difluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



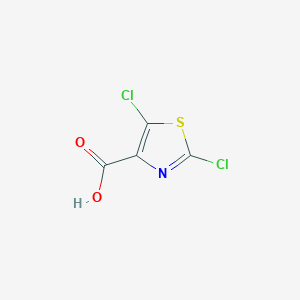
![2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]](/img/structure/B161702.png)
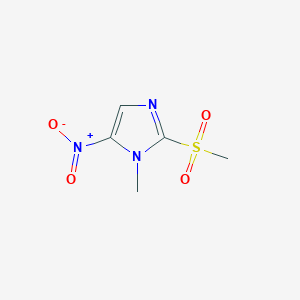
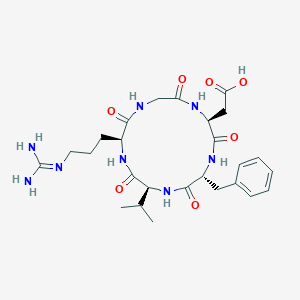
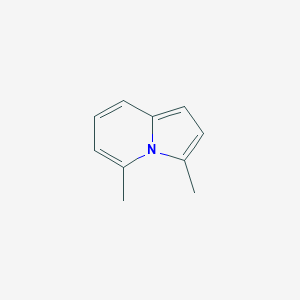
![benzyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B161711.png)
